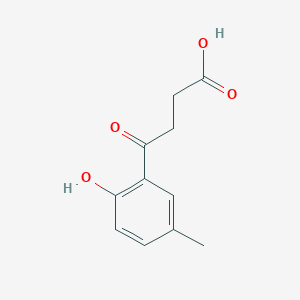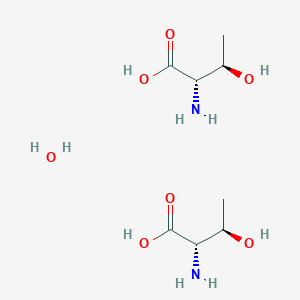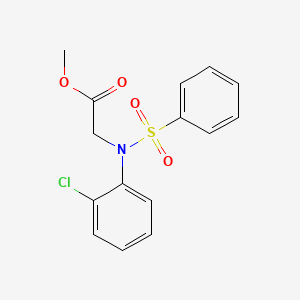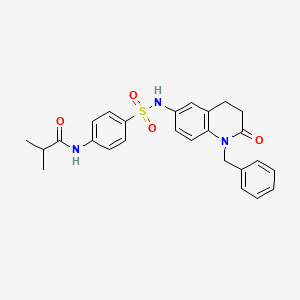
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid
説明
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid, also known as HMB, is a naturally occurring compound that is produced in small amounts by the human body. HMB is a metabolite of the essential amino acid leucine, which is found in high-protein foods such as meat, dairy, and eggs. HMB has been studied for its potential to enhance muscle growth and recovery, improve exercise performance, and support overall health.
科学的研究の応用
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives, including those related to 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid, have been studied. For instance, Stanchev et al. (2009) investigated the antioxidant activity of such compounds, highlighting their potential in combating oxidative stress-related conditions (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Molecular Docking and Structural Analysis
Vanasundari et al. (2018) focused on the molecular docking, vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid. Their research provided insights into the reactivity and potential biological activities of these compounds (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Interaction with Other Chemicals
Amal'chieva et al. (2022) explored the interactions of 4-oxobutanoic acids with other chemicals, contributing to the understanding of their reactivity and potential applications in various fields (Amal'chieva, Grinev, Demeshko, & Yegorova, 2022).
Synthesis of Pharmaceutical Compounds
Noguchi et al. (2002) reported on the practical synthesis of esonarimod, which includes the use of 4-oxobutanoic acid derivatives. This research has implications for pharmaceutical manufacturing and drug development (Noguchi, Onodera, Tomisawa, & Yokomori, 2002).
Potential in Diabetes Treatment
Research by Khurana et al. (2018) on a succinamic acid derivative related to 4-oxobutanoic acid demonstrated potential in treating diabetes, indicating the therapeutic applications of these compounds (Khurana, Sharma, Bhagat, & Sharma, 2018).
Catalytic Applications
Kiyani and Ghorbani (2015) studied the catalytic use of 4-oxobutanoate derivatives in chemical reactions, highlighting their role in facilitating efficient synthesis of various compounds (Kiyani & Ghorbani, 2015).
特性
IUPAC Name |
4-(2-hydroxy-5-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGKJNSGGELIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)

![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)



